An In-depth Technical Guide to Biotin-16-UTP: Molecular Structure and Applications
An In-depth Technical Guide to Biotin-16-UTP: Molecular Structure and Applications
This guide provides a comprehensive overview of Biotin-16-Uridine-5'-Triphosphate (Biotin-16-UTP), a biotinylated nucleotide analog crucial for various molecular biology applications. It is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure of Biotin-16-UTP
Biotin-16-UTP is a modified uridine (B1682114) triphosphate (UTP). The core of its structure consists of a uridine nucleoside, which is composed of a uracil (B121893) base attached to a ribose sugar. The ribose sugar is, in turn, linked to a triphosphate group at the 5' position.
The key modification in Biotin-16-UTP is the attachment of a biotin (B1667282) molecule to the C5 position of the uracil base via a 16-atom spacer arm. This spacer arm is critical as it reduces the steric hindrance between the biotin molecule and the nucleotide, allowing for efficient enzymatic incorporation into a growing RNA strand by RNA polymerases. The spacer is typically a long-chain amine, such as aminoallyl, which is then coupled to the biotin. The full chemical name is Biotin-ε-aminocaproyl-γ-aminobutyryl-[5-(3-aminoallyl)-uridine-5'-triphosphate].
The biotin moiety serves as a highly specific and strong affinity tag. It binds with high affinity to streptavidin and avidin (B1170675) proteins, a property that is widely exploited for the detection and purification of biotin-labeled nucleic acids.
A diagram of the molecular structure of Biotin-16-UTP is provided below:
Physicochemical Properties
The key quantitative data for Biotin-16-UTP are summarized in the table below for easy reference and comparison. The properties can vary slightly depending on whether the molecule is in its free acid form or a salt form, such as the commonly available tetralithium salt.
| Property | Value (Free Acid) | Value (Tetralithium Salt) | Reference |
| Molecular Formula | C₃₂H₅₂N₇O₁₉P₃S | C₃₂H₄₈N₇O₁₉P₃SLi₄ | [1][2] |
| Molecular Weight | 963.78 g/mol | 987.5 g/mol | [1][2] |
| Exact Mass | 963.23 g/mol | - | [1] |
| Purity (HPLC) | ≥ 95% | ≥ 85% | [1][2] |
| Appearance | Colorless to slightly yellow solution | Clear, colorless solution | [1][2] |
| Storage Temperature | -20°C | -15 to -25°C | [1] |
| Spectroscopic Properties (λmax) | 240/289 nm | 240 nm | [1][2] |
Experimental Protocol: In Vitro RNA Labeling with Biotin-16-UTP
Biotin-16-UTP is primarily used for the non-radioactive labeling of RNA probes through in vitro transcription.[2][3] It serves as a substrate for various RNA polymerases, including T7, SP6, and T3.[2][3] The following is a detailed protocol for a standard in vitro transcription reaction to generate biotinylated RNA.
Materials:
-
Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter
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Biotin-16-UTP (10 mM solution)
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ATP, CTP, GTP (10 mM each)
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10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)
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T7, SP6, or T3 RNA Polymerase (20-40 units)
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RNase Inhibitor (e.g., Protector RNase Inhibitor)
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Nuclease-free water
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0.2 M EDTA, pH 8.0
Procedure:
-
Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
1 µg Linearized template DNA
-
2 µL 10x Transcription Buffer
-
2 µL of a 10x NTP mix (containing ATP, CTP, GTP, and Biotin-16-UTP)
-
1 µL RNase Inhibitor
-
1 µL RNA Polymerase (20-40 units)
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.
-
Optional: DNase Treatment: To remove the template DNA, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).
-
Purification of Labeled RNA: The biotinylated RNA can be purified using standard methods such as ethanol (B145695) precipitation or spin column chromatography.
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Analysis of Labeled RNA: The yield and integrity of the labeled RNA can be assessed by agarose (B213101) gel electrophoresis and ethidium (B1194527) bromide staining. The labeling efficiency can be determined by a dot blot assay followed by detection with a streptavidin-alkaline phosphatase conjugate.
The workflow for this experimental protocol is visualized below.
Applications of Biotin-16-UTP
Biotin-labeled RNA probes are versatile tools in molecular biology and are used in a variety of applications, including:
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Northern Blotting: For the detection and analysis of specific RNA sequences.
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In Situ Hybridization (ISH): To localize specific nucleic acid sequences within cells and tissues.[3]
-
Microarray Analysis: For gene expression profiling.
-
RNA Pull-down Assays: To study RNA-protein interactions.
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RNA Purification: Biotinylated RNA can be captured using streptavidin-coated beads or surfaces.[4][5]
The strong and specific interaction between biotin and streptavidin allows for sensitive detection using various methods, such as fluorescently labeled streptavidin or streptavidin-enzyme conjugates (e.g., streptavidin-HRP or streptavidin-AP).[2][3]
